molecular formula C21H13N3OS B3473539 5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one

5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B3473539
M. Wt: 355.4 g/mol
InChI Key: VFABUMVHYYQDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one is a derivative of quinazoline, a large group of chemicals with a wide range of biological properties . The substituent in the 5-position of the phthalazino[1,2-b]quinazolin-8-one skeleton has a significant effect on potency .


Synthesis Analysis

New quinazoline-based compounds, including this compound, are being designed and synthesized as potential drugs of anticancer potency . The synthesis of related compounds involves three-component reactions between aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole .


Molecular Structure Analysis

The character of quinazoline derivatives, including this compound, depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

The reaction features a broad substrate scope and good yields, only producing carbon dioxide as a byproduct .

Mechanism of Action

While the specific mechanism of action for 5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one is not mentioned in the search results, it’s worth noting that quinazoline derivatives have been studied for their potential as therapeutic agents in cancer treatment, specifically targeted therapy directed at specific molecular pathways .

Future Directions

The future direction in the field of quinazoline derivatives, including 5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one, is promising. These compounds are being designed and synthesized as potential drugs of anticancer potency . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics .

Properties

IUPAC Name

5-phenylsulfanylquinazolino[2,3-a]phthalazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3OS/c25-21-17-12-6-7-13-18(17)22-19-15-10-4-5-11-16(15)20(23-24(19)21)26-14-8-2-1-3-9-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFABUMVHYYQDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one
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Reactant of Route 3
5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one
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Reactant of Route 5
5-(phenylthio)-8H-phthalazino[1,2-b]quinazolin-8-one
Reactant of Route 6
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